2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide is a complex organic compound featuring a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
Compounds with similar structures have been identified as effective inhibitors ofGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it may interact with its target, gsk-3β, by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of GSK-3β can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus, where it can activate the transcription of Wnt target genes .
Result of Action
Based on the potential target of action, it can be inferred that the inhibition of gsk-3β may lead to alterations in cell signaling pathways, potentially affecting cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by cyclization with a carboxylic acid derivative.
Construction of the pyrrole ring: Pyrrole synthesis can be accomplished via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling reactions: The final steps involve coupling the synthesized rings with appropriate linkers and functional groups, such as the chlorobenzyl group and acetamide moiety, using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are of interest for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(oxolan-2-ylmethyl)acetamide
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
- **2-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]}
Uniqueness
The uniqueness of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDMMRIODYFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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